2-[cyclohexyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H25NO4/c25-22(26)14-24(16-8-2-1-3-9-16)23(27)28-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21H,1-3,8-9,14-15H2,(H,25,26) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound has a molecular weight of 379.46 g/mol . It’s a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have.Scientific Research Applications
Bioorganic Chemistry and Peptide Synthesis
The utilization of 2-[cyclohexyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid, particularly the 9-fluorenylmethoxycarbonyl (Fmoc) group, has been instrumental in solid-phase peptide synthesis. The introduction of various solid supports, linkages, and side chain protecting groups, as well as enhanced understanding of solvation conditions, has significantly advanced Fmoc solid-phase peptide synthesis. This methodology has facilitated the synthesis of biologically active and isotopically labeled peptides and small proteins, offering diverse opportunities for bioorganic chemistry (Fields & Noble, 2009).
Synthesis of Complex Molecules and Cyclodepsipeptides
The chemical serves as a crucial component in the synthesis of complex molecules. For instance, it's used in the preparation of 'head-to-side-chain' cyclodepsipeptides, a family of cyclic peptides that demonstrate a broad range of biological activities, making them promising pharmaceutical candidates. The synthesis involves creating complex structures such as (2R,3R,4R)-2-{[(9H-fluoren-9-yl)methyl]carbonylamino}-3-hydroxy-4,5-dimethylhexanoic acid and other protected amino acids, highlighting the chemical's versatility in synthesizing intricate molecular structures (Pelay-Gimeno, Albericio, & Tulla-Puche, 2016).
Synthetic Chemistry and Novel Compound Creation
The compound is pivotal in synthetic chemistry for creating new molecules with potential therapeutic applications. For example, it is used in synthesizing N-(fluoren-9-ylmethoxycarbonyl)glycopyranosylamine uronic acids, which are suitable for solid-phase synthesis and can be transformed into unique monomer units for combinatorial library syntheses. These synthesized units pave the way for the development of novel therapeutics (Ying & Gervay-Hague, 2004).
Organic and Medicinal Chemistry
The compound's derivatives are used in various synthetic pathways in organic and medicinal chemistry. For instance, its derivative, N-(Fluoren-9-ylmethoxycarbonyl)-l-aspartic acid 4-tert-butyl ester, was synthesized and studied for its crystal structure, providing insights into the molecular configurations and interactions of fluoren-9-ylmethoxycarbonyl-protected amino acids. This information is crucial for understanding the properties and potential applications of these compounds in pharmaceutical sciences (Yamada, Hashizume, & Shimizu, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
N-Fmoc-N-cyclohexyl-glycine, also known as Fmoc-cyclohexyl-D-Gly-OH, is primarily used in the field of peptide synthesis . The primary target of this compound is the amine group of an amino acid, which it protects during the peptide bond formation process .
Mode of Action
The compound acts as a protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis. It protects the amine group during the formation of the peptide bond, allowing for the assembly of peptides of significant size and complexity .
Result of Action
The result of the action of N-Fmoc-N-cyclohexyl-glycine is the successful synthesis of peptides. By protecting the amine group, it allows for the formation of peptide bonds without unwanted side reactions .
Properties
IUPAC Name |
2-[cyclohexyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)14-24(16-8-2-1-3-9-16)23(27)28-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21H,1-3,8-9,14-15H2,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJZEJWGYKUDBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269078-70-8 | |
Record name | 2-[cyclohexyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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